![molecular formula C14H11ClN2O3 B2867106 (4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate CAS No. 939888-34-3](/img/structure/B2867106.png)
(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate is a chemically complex compound that boasts a combination of functional groups, including chloro, nitro, and ammoniumolate groups. This makes it particularly fascinating in both synthetic chemistry and applied research.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving various reagents and conditions:
Step 1: Nitration of Benzene Ring
The initial step involves the nitration of a suitable benzene derivative using concentrated nitric and sulfuric acids.
Step 2: Halogenation
The chlorination of the resultant nitrobenzene compound is achieved using chlorinating agents like sulfur dichloride.
Step 3: Formation of Ammoniumolate
The intermediate compounds undergo reaction with a primary amine under basic conditions to form the ammoniumolate group.
Industrial Production Methods
Industrial synthesis of this compound typically involves the use of large-scale reactors and carefully controlled conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, where the nitro group can be reduced to an amino group under specific conditions.
Reduction: : Reduction of the nitro group is possible using agents like hydrogen gas over palladium catalysts.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Hydrogen gas with palladium, lithium aluminum hydride.
Substitution Reagents: : Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: : Conversion to aminobenzyl derivatives.
Reduction: : Formation of nitrobenzyl derivatives.
Substitution: : Produces a variety of substituted aromatic compounds.
科学研究应用
Chemistry
Used as a precursor for synthesizing complex organic molecules and polymers.
Acts as a ligand in coordination chemistry for metal complexes.
Biology
Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine
Explored for anti-inflammatory and antimicrobial properties.
Industry
Utilized in the development of advanced materials with specific properties, such as electrical conductivity and catalytic activity.
作用机制
(4-Chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate acts by interacting with molecular targets through its functional groups. The nitro group, for instance, can undergo reduction to an amino group, which might then engage in hydrogen bonding or other interactions with biological macromolecules. The chloro group can participate in electron-withdrawing effects, altering the compound’s reactivity and interaction with other substances.
相似化合物的比较
(4-Bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate: : Similar in structure but with a bromine atom instead of chlorine, affecting its reactivity.
(4-Chlorobenzyl)[(Z)-(3-nitrophenyl)methylidene]ammoniumolate: : Similar but with a nitro group at a different position, leading to different electronic properties.
Unique Aspects: : The combination of chloro, nitro, and ammoniumolate groups in this specific arrangement lends unique properties like specific reactivity patterns and biological activity not seen in its analogs.
This compound's multifaceted nature makes it an exciting subject for ongoing research across various scientific disciplines.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-nitrophenyl)methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-13-5-1-11(2-6-13)9-16(18)10-12-3-7-14(8-4-12)17(19)20/h1-8,10H,9H2/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKFGIOTXSAADA-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2867023.png)
![N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867024.png)
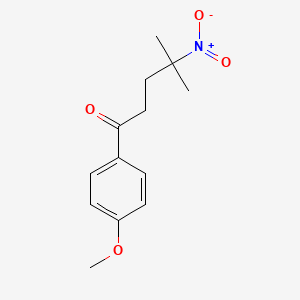
![(5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2867027.png)
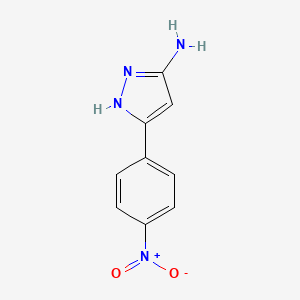
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867030.png)
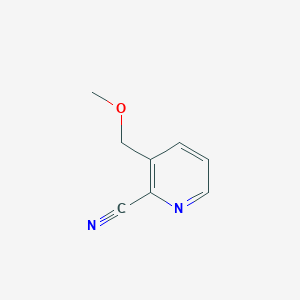
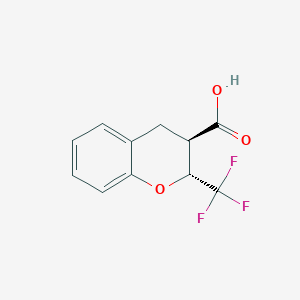
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2867037.png)
![2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid](/img/structure/B2867038.png)
![2-(methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2867039.png)
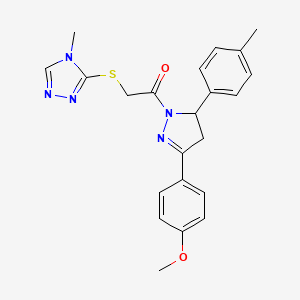
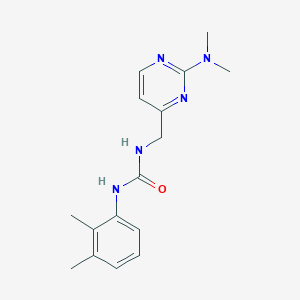
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2867044.png)
